![molecular formula C26H26ClN7O3S B2495147 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione CAS No. 850914-87-3](/img/no-structure.png)

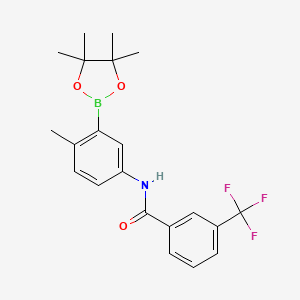

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like the subject compound often involves multi-step reactions starting from simple precursors. A versatile approach for the synthesis of cyclic dipeptides, which could be related to the synthesis of our compound, involves the stepwise construction of the piperazine-2,5-dione ring using molecular fragments from different precursor molecules (Acosta Quintero et al., 2018). Similarly, another synthesis pathway involves the regioselective C-monomethylation followed by deprotection steps to yield novel derivatives (Saito et al., 1997).

Molecular Structure Analysis

The molecular structure analysis, including vibrational frequencies and corresponding vibrational assignments, can be investigated through spectroscopic methods such as FT-IR, FT-Raman, and quantum chemical calculations. One study provided insights into the optimized molecular structure and stability analysis through NBO analysis, highlighting the importance of hyper-conjugative interaction and charge delocalization (Renjith et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the compound can lead to various derivatives, highlighting the compound's reactivity and functional group transformations. For instance, halocyclization reactions have been utilized to produce derivatives with significant changes in molecular structure and potential bioactivity (Zborovskii et al., 2011).

Physical Properties Analysis

The physical properties, including polymorphism and solubility, can be significantly influenced by the molecular structure. Studies on organic crystal engineering have shown that crystallization conditions can produce polymorphic crystalline forms, which have implications for the physical properties and applications of the compound (Weatherhead-Kloster et al., 2005).

Aplicaciones Científicas De Investigación

Organic Crystal Engineering

Studies on the hydrogen-bond association of certain piperazine diones, such as 1,4-piperazine-2,5-diones, have been conducted to understand their polymorphic crystalline forms and their potential in designing materials with specific physical properties. These materials exhibit different hydrogen-bonding networks, which can be useful in materials science for the development of new organic semiconductors, sensors, or drug delivery systems (Weatherhead-Kloster et al., 2005).

Pharmacological Evaluation

Compounds similar in structure have been evaluated for their receptor affinity and pharmacological properties, particularly focusing on the serotonin receptors and their potential psychotropic activity. For instance, the study of 8-aminoalkyl derivatives of purine-2,6-dione has revealed potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting possible applications in designing new treatments for mental health disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Anticonvulsant Activity

Derivatives of piperazine and purine diones have been synthesized and tested for anticonvulsant activity, providing a pathway for the development of new antiepileptic drugs. The structure-activity relationship studies in these compounds contribute to the understanding of how modifications in the molecular structure affect their pharmacological profile (Kamiński et al., 2011).

Luminescent Properties

Research on piperazine substituted naphthalimide compounds has explored their luminescent properties and potential photo-induced electron transfer mechanisms. Such studies are foundational for the development of new fluorescent markers and probes in biological research and imaging technologies (Gan et al., 2003).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a benzoxazole and a piperazine ring onto a purine scaffold. The benzoxazole ring is introduced through a nucleophilic substitution reaction, while the piperazine ring is introduced through a reductive amination reaction. The final compound is obtained through a series of purification steps.", "Starting Materials": [ "2-amino-6-chloropurine", "2,6-dioxo-3,4-dihydropyrimidine", "2-mercaptoethanol", "2-chloro-1,3-benzoxazole", "3-chlorophenylpiperazine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2-amino-6-chloropurine is reacted with 2,6-dioxo-3,4-dihydropyrimidine in the presence of sodium hydroxide to form 7,9-dimethyl-2,8-dioxo-3,4,7,8-tetrahydro-2H-purino[6,5-f][1,3]oxazine.", "Step 2: The intermediate from step 1 is reacted with 2-chloro-1,3-benzoxazole in the presence of sodium hydroxide to form 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-chloro-1,3-dimethylpurine-2,6-dione.", "Step 3: 3-chlorophenylpiperazine is reacted with 2-mercaptoethanol in the presence of hydrochloric acid to form 4-(3-chlorophenyl)piperazin-1-yl)ethanethiol.", "Step 4: The intermediate from step 2 is reacted with the intermediate from step 3 in the presence of sodium borohydride to form 7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione.", "Step 5: The final compound is purified through a series of chromatography and recrystallization steps." ] } | |

Número CAS |

850914-87-3 |

Nombre del producto |

7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |

Fórmula molecular |

C26H26ClN7O3S |

Peso molecular |

552.05 |

Nombre IUPAC |

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C26H26ClN7O3S/c1-30-22-21(23(35)31(2)26(30)36)34(14-15-38-25-28-19-8-3-4-9-20(19)37-25)24(29-22)33-12-10-32(11-13-33)18-7-5-6-17(27)16-18/h3-9,16H,10-15H2,1-2H3 |

Clave InChI |

MBKLKUIWTWMSBR-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6O5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2495069.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)

![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)

![N-[3-(4-chlorophenyl)imidazo[1,2-a]pyridin-8-yl]-2-fluorobenzamide](/img/structure/B2495083.png)

![5-(3-chlorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2495087.png)